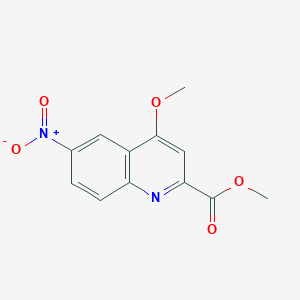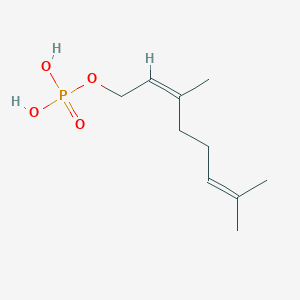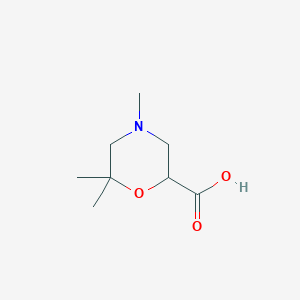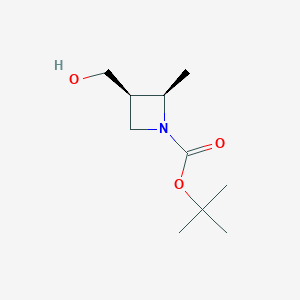
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidine nucleosides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione typically involves multiple steps:
Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the hydroxyl groups: Hydroxylation reactions are used to introduce the hydroxyl groups at the desired positions.
Attachment of the pyrimidine ring: This step involves the coupling of the tetrahydrofuran derivative with a pyrimidine precursor.
Introduction of the iodoethyl group: This can be done through halogenation reactions, where an ethyl group is iodinated.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The iodoethyl group can be reduced to an ethyl group.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential antiviral or anticancer agent due to its structural similarity to nucleosides.
Industry: Used in the development of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione involves its incorporation into biological systems where it can interfere with nucleic acid synthesis. The iodoethyl group may facilitate binding to specific molecular targets, leading to the inhibition of viral replication or cancer cell proliferation.
類似化合物との比較
Similar Compounds
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil: Another pyrimidine nucleoside with antiviral properties.
1-(β-D-Arabinofuranosyl)-5-iodocytosine: Used in the treatment of certain cancers.
Uniqueness
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione is unique due to its specific structural features, such as the presence of both hydroxyl and iodoethyl groups, which may confer distinct biological activities and chemical reactivity.
特性
CAS番号 |
90301-67-0 |
|---|---|
分子式 |
C11H15IN2O5 |
分子量 |
382.15 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-iodoethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15IN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1 |
InChIキー |
GCWFSWUOBUKTOE-DJLDLDEBSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCI)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCI)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)



![6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)
![2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12850929.png)


